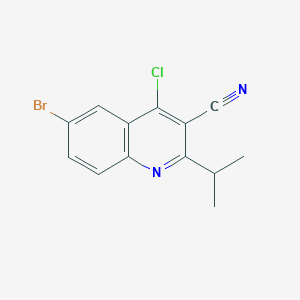

6-Bromo-4-chloro-2-isopropylquinoline-3-carbonitrile

説明

特性

IUPAC Name |

6-bromo-4-chloro-2-propan-2-ylquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrClN2/c1-7(2)13-10(6-16)12(15)9-5-8(14)3-4-11(9)17-13/h3-5,7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKZUYMRRFWWWPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=C(C=C(C=C2)Br)C(=C1C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to the Synthesis of 6-Bromo-4-chloro-2-isopropylquinoline-3-carbonitrile

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 6-Bromo-4-chloro-2-isopropylquinoline-3-carbonitrile, a key heterocyclic building block in medicinal chemistry. The synthesis is strategically designed around the Vilsmeier-Haack reaction, a powerful tool for the construction of functionalized quinoline scaffolds. This document delineates the underlying chemical principles, provides detailed, step-by-step experimental protocols, and presents quantitative data to ensure reproducibility. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development who require a thorough understanding of this synthetic route.

Introduction and Significance

Substituted quinolines are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.[1] The specific compound, 6-Bromo-4-chloro-2-isopropylquinoline-3-carbonitrile, is a highly valuable intermediate due to its unique structural features. The presence of a bromine atom at the 6-position and a labile chlorine atom at the 4-position offers two distinct reactive sites for sequential and regioselective functionalization.[2] This dual reactivity is instrumental in the development of kinase inhibitors and other potential therapeutic agents.[2] The electron-withdrawing nitrile group at the 3-position further modulates the reactivity of the quinoline ring system.

This guide focuses on a well-established synthetic approach that leverages the Vilsmeier-Haack reaction for the construction of the quinoline core. This method is advantageous due to its efficiency and ability to introduce key functional groups in a controlled manner.

Retrosynthetic Analysis and Strategic Approach

The synthetic strategy for 6-Bromo-4-chloro-2-isopropylquinoline-3-carbonitrile is designed for efficiency and control over the substitution pattern. A retrosynthetic analysis reveals a convergent approach starting from readily available precursors.

Caption: Retrosynthetic analysis of 6-Bromo-4-chloro-2-isopropylquinoline-3-carbonitrile.

The key disconnection points are the cyano group at the 3-position and the quinoline ring itself. The quinoline core is constructed via a Vilsmeier-Haack cyclization of an appropriately substituted N-arylacetamide. This approach allows for the direct installation of the chloro and formyl groups, the latter of which serves as a precursor to the nitrile.

Detailed Synthetic Protocol

The synthesis is a multi-step process, with each step optimized for yield and purity.

Step 1: Synthesis of N-(4-bromophenyl)isobutyramide

This initial step involves the formation of the amide precursor required for the subsequent cyclization.

Reaction Scheme:

4-Bromoaniline + Isobutyryl chloride → N-(4-bromophenyl)isobutyramide

Experimental Protocol:

-

To a solution of 4-bromoaniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a base such as triethylamine or pyridine (1.2 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add isobutyryl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude N-(4-bromophenyl)isobutyramide by recrystallization or column chromatography.

Step 2: Synthesis of 2-Chloro-6-bromo-3-formylquinoline via Vilsmeier-Haack Reaction

This is the key ring-forming step that constructs the functionalized quinoline core. The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds and can be adapted for the synthesis of quinolines from N-arylacetamides.[3][4]

Reaction Scheme:

N-(4-bromophenyl)isobutyramide + Vilsmeier Reagent (POCl₃/DMF) → 2-Chloro-6-bromo-3-formylquinoline

Experimental Protocol:

-

In a three-necked flask equipped with a dropping funnel and a condenser, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 4.0 eq) dropwise to ice-cold N,N-dimethylformamide (DMF, 2.0 eq) with vigorous stirring.

-

After the addition is complete, add N-(4-bromophenyl)isobutyramide (1.0 eq) portion-wise to the Vilsmeier reagent.

-

Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction by TLC.

-

After completion, carefully pour the reaction mixture onto crushed ice with stirring.

-

Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

Purify the crude 2-chloro-6-bromo-3-formylquinoline by column chromatography.

Step 3: Synthesis of 6-Bromo-4-chloro-2-isopropylquinoline-3-carbonitrile

The final step involves the conversion of the formyl group to a nitrile. A common method for this transformation is treatment with an ammonia source followed by an oxidizing agent.

Reaction Scheme:

2-Chloro-6-bromo-3-formylquinoline → 6-Bromo-4-chloro-2-isopropylquinoline-3-carbonitrile

Experimental Protocol:

-

Dissolve 2-chloro-6-bromo-3-formylquinoline (1.0 eq) in a suitable solvent such as aqueous ammonia or a mixture of an organic solvent and ammonia.

-

To this solution, add an oxidizing agent, for example, iodine in the presence of an ammonia source, which can facilitate the conversion of the intermediate imine to the nitrile.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction and extract the product with an organic solvent.

-

Wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the final product, 6-Bromo-4-chloro-2-isopropylquinoline-3-carbonitrile, by column chromatography.

Mechanistic Insights

Vilsmeier-Haack Cyclization

The Vilsmeier-Haack reaction proceeds through the formation of a highly electrophilic chloroiminium salt (the Vilsmeier reagent) from DMF and POCl₃.[3] This reagent then reacts with the electron-rich aromatic ring of the N-arylacetamide.

Caption: Simplified mechanism of the Vilsmeier-Haack cyclization for quinoline synthesis.

The reaction involves a double electrophilic substitution on the aromatic ring, followed by an intramolecular cyclization and subsequent elimination to yield the 2-chloro-3-formylquinoline. The regioselectivity of the cyclization is directed by the activating effect of the amide group.

Data Summary

| Step | Reactants | Key Reagents | Solvent(s) | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoaniline, Isobutyryl chloride | Triethylamine | Dichloromethane | 0 - RT | 2-4 | 85-95 |

| 2 | N-(4-bromophenyl)isobutyramide | POCl₃, DMF | DMF | 80-90 | 4-6 | 60-75 |

| 3 | 2-Chloro-6-bromo-3-formylquinoline | Ammonia, Iodine | Aqueous Ammonia | RT | 12-24 | 70-85 |

Note: Yields are indicative and may vary based on reaction scale and purification efficiency.

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of 6-Bromo-4-chloro-2-isopropylquinoline-3-carbonitrile. The strategic use of the Vilsmeier-Haack reaction allows for the controlled construction of the highly functionalized quinoline core. The resulting product is a versatile intermediate poised for further elaboration in the development of novel therapeutic agents. The provided protocols and mechanistic insights serve as a valuable resource for researchers in the field of medicinal and organic chemistry.

References

- Shanghai Zaiqi Bio Tech. (2017).

-

Wang, W., et al. (2022). Synthesis of 6-bromo-4-iodoquinoline. Journal of Physics: Conference Series, 2159, 012019. [Link]

-

Singh, P. P., et al. (2012). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 51B(3), 481-487. [Link]

-

Reddy, C. S., et al. (2004). Vilsmeier-Haack cyclisation as a facile synthetic route to thieno [2,3- b] quinolines (Part I). Indian Journal of Chemistry - Section B, 43B(1), 161-165. [Link]

-

Meth-Cohn, O. (1993). THE SYNTHESIS OF PYRmms, QUINOLINES AND OTHER RELATED SYSTEMS BY THE VILSMEIER AND THE REVERSE VILSMEIER METHOD. HETEROCYCLES, 35(1), 539-557. [Link]

-

Katritzky, A. R., & Marson, C. M. (1983). The Vilsmeier-Haack reaction: recent advances. Angewandte Chemie International Edition in English, 22(10), 785-798. [Link]

Sources

The Physicochemical and Synthetic Paradigm of 6-Bromo-4-chloro-2-isopropylquinoline-3-carbonitrile in Drug Discovery

Executive Summary

In the landscape of targeted therapeutics, the architectural design of a small molecule's core scaffold dictates its entire pharmacological trajectory. 6-Bromo-4-chloro-2-isopropylquinoline-3-carbonitrile (CAS: 1446282-16-1) represents a highly privileged, polyfunctional building block[1]. It is predominantly utilized in the synthesis of potent enzyme inhibitors, particularly those targeting receptor tyrosine kinases (RTKs) such as EGFR, HER2, and the PI3K/Akt signaling axis[2].

Unlike simpler quinoline cores, this specific molecule is engineered with four distinct functional vectors. As an application scientist, I frequently leverage this scaffold because its orthogonal reactivity profile allows for rapid, regioselective diversification. This whitepaper deconstructs the physicochemical properties, mechanistic rationale, and validated synthetic protocols associated with this critical intermediate.

Structural and Physicochemical Profiling

The utility of 6-Bromo-4-chloro-2-isopropylquinoline-3-carbonitrile lies in the precise electronic and steric interplay of its substituents[3]. Understanding these properties is non-negotiable for predicting its behavior in both the reaction flask and the biological target.

Mechanistic Rationale of the Substituents

-

C3-Carbonitrile (-CN): This strong electron-withdrawing group (EWG) serves a dual purpose. Synthetically, it lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the quinoline ring, vastly accelerating nucleophilic attack at the adjacent C4 position[4]. Biologically, the cyano nitrogen acts as a critical hydrogen bond acceptor, interacting with the backbone amide (e.g., Met793) in the hinge region of the kinase ATP-binding pocket.

-

C4-Chlorine (-Cl): Positioned ortho to the cyano group and para to the quinoline nitrogen, this chlorine atom is highly activated. It serves as an excellent, labile leaving group for Nucleophilic Aromatic Substitution (SNAr)[2].

-

C6-Bromine (-Br): The bromine atom provides an orthogonal synthetic handle. It is completely inert to SNAr conditions but highly reactive toward Palladium(0) oxidative addition, enabling downstream Suzuki-Miyaura or Buchwald-Hartwig cross-couplings[2].

-

C2-Isopropyl (-CH(CH3)2): This bulky aliphatic group provides steric shielding to the C2 position, a common site for metabolic liability (e.g., rapid oxidation by aldehyde oxidase in vivo). Furthermore, it modulates the overall lipophilicity (LogP) of the scaffold, improving cellular permeability.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the scaffold:

| Property | Value | Mechanistic / Synthetic Implication |

| CAS Number | 1446282-16-1 | Unique registry identifier for procurement[1]. |

| Molecular Formula | C13H10BrClN2 | Defines the polyhalogenated, nitrogen-rich core[3]. |

| Molecular Weight | 309.59 g/mol | Optimal mass for fragment-based lead optimization[3]. |

| C4-Chlorine Reactivity | Highly Labile | Enables primary SNAr functionalization at low activation energy[2]. |

| C6-Bromine Reactivity | Stable to SNAr | Preserved for secondary Pd-catalyzed diversification[2]. |

| C3-Carbonitrile | Electron-withdrawing | Activates C4; acts as a kinase hinge-binder[4]. |

| C2-Isopropyl | Steric shield | Prevents C2-oxidation; modulates lipophilicity[3]. |

Orthogonal Reactivity & Synthetic Workflow

The true power of this scaffold is its ability to undergo sequential functionalization without the need for protecting groups. The causality of this workflow relies on the differential bond dissociation energies and electronic activation of the C4-Cl versus the C6-Br bonds.

Orthogonal functionalization workflow of the quinoline scaffold.

Experimental Protocol: Regioselective SNAr at C4

To ensure scientific integrity, the following protocol describes a self-validating system for the primary functionalization of the scaffold using an aniline derivative.

Causality of Experimental Choices:

-

Solvent (Isopropanol or n-Butanol): Protic solvents are chosen because they stabilize the negatively charged Meisenheimer complex transition state during SNAr via hydrogen bonding.

-

Base (DIPEA): N,N-Diisopropylethylamine is utilized as a non-nucleophilic base to scavenge the HCl byproduct. If HCl is not scavenged, it will protonate the incoming aniline nucleophile, halting the reaction.

Step-by-Step Methodology:

-

Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6-Bromo-4-chloro-2-isopropylquinoline-3-carbonitrile (1.0 eq, 3.23 mmol) in anhydrous isopropanol (15 mL).

-

Reagent Addition: Add the desired aniline derivative (1.1 eq, 3.55 mmol) followed by DIPEA (2.0 eq, 6.46 mmol) dropwise at room temperature.

-

Reaction Execution: Attach a reflux condenser and heat the reaction mixture to 85 °C under a nitrogen atmosphere.

-

Monitoring (Self-Validation): After 4 hours, sample 10 µL of the mixture, dilute in LC-MS grade methanol, and analyze via UPLC-MS. The reaction is deemed complete when the starting material mass (m/z ~309/311) is fully consumed, replaced by the product mass. The C6-Br isotope pattern (1:1 ratio) must remain intact in the product spectra, validating chemoselectivity.

-

Workup & Isolation: Cool the mixture to 0 °C. The product typically precipitates from the alcoholic solvent. Filter the solid, wash with cold isopropanol (2 x 5 mL) and diethyl ether (10 mL), and dry under high vacuum to afford the 4-anilino-6-bromo-2-isopropylquinoline-3-carbonitrile intermediate.

Application in Kinase Inhibitor Design

Once functionalized, derivatives of this scaffold act as potent ATP-competitive inhibitors. The 3-cyano group is not merely a synthetic activator; it is a critical pharmacophore. By anchoring the molecule to the kinase hinge region, it allows the C4-aniline group to project into the hydrophobic back-pocket, and the C6-substituent to extend toward the solvent-exposed channel[2].

Mechanism of RTK inhibition via competitive ATP-pocket binding.

By utilizing the C6-bromine handle to introduce a Michael acceptor (e.g., via a Heck reaction with an acrylamide), researchers can convert this reversible binder into an irreversible, covalent inhibitor that targets specific cysteine residues within the kinase active site (similar to the mechanism of Pelitinib)[4].

Conclusion

6-Bromo-4-chloro-2-isopropylquinoline-3-carbonitrile is a masterclass in rational chemical design. Its four substituents work in concert to provide synthetic accessibility, metabolic stability, and high-affinity target engagement. By adhering to the orthogonal functionalization protocols outlined above, drug development professionals can efficiently generate diverse libraries of kinase inhibitors to combat complex oncological pathways.

References

-

CLOCKSS / Journal of Chemical Research: New synthesis of N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide. Retrieved from: [Link]

Sources

The Chemical Architecture and Synthetic Profiling of 6-Bromo-4-chloro-2-isopropylquinoline-3-carbonitrile

Executive Summary

In the landscape of modern medicinal chemistry, polyfunctionalized quinolines serve as privileged scaffolds for the development of targeted therapeutics, particularly in the realm of kinase inhibition. 6-Bromo-4-chloro-2-isopropylquinoline-3-carbonitrile is a highly specialized, orthogonally reactive intermediate. Its unique substitution pattern—featuring a reactive C4-chloride, a cross-coupling-ready C6-bromide, and a sterically tuning C2-isopropyl group—makes it an invaluable building block for synthesizing complex active pharmaceutical ingredients (APIs).

This technical whitepaper provides an in-depth analysis of its structural identity, a causally explained de novo synthetic workflow, and its downstream reactivity profile for drug development professionals.

Structural Identity and Physicochemical Profiling

Understanding the spatial and electronic properties of this intermediate is critical for predicting its behavior in both synthetic workflows and biological target binding. The presence of the electron-withdrawing C3-cyano group significantly activates the C4-position toward nucleophilic attack, while the C2-isopropyl group provides a lipophilic vector often utilized to occupy hydrophobic pockets in kinase hinge regions.

Quantitative Structural Data

The following table summarizes the core physicochemical parameters of the molecule:

| Property | Value / Description |

| IUPAC Name | 6-bromo-4-chloro-2-(propan-2-yl)quinoline-3-carbonitrile |

| CAS Registry Number | 1446282-16-1 |

| Molecular Formula | C13H10BrClN2 |

| Molecular Weight | 309.59 g/mol |

| Exact Mass | 307.9716 Da |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 2 (Nitrogen atoms) |

| Rotatable Bonds | 1 (C2-Isopropyl linkage) |

| Topological Polar Surface Area (TPSA) | 36.7 Ų |

Mechanistic Synthetic Workflow

The synthesis of 4-chloroquinoline-3-carbonitriles relies on a robust, two-phase protocol: a Conrad-Limpach-type thermal cyclization followed by electrophilic aromatic chlorination. The methodology described below is designed as a self-validating system, ensuring that researchers can monitor reaction progress through distinct physical and chemical state changes.

Phase 1: Enamine Formation & Thermal Cyclization

The construction of the quinoline core begins with the condensation of an aniline derivative with a highly functionalized cyanoacetate.

-

Charge & Condensation: To a round-bottom flask equipped with a Dean-Stark trap, charge 4-bromoaniline (1.0 eq) and ethyl 2-cyano-4-methyl-3-oxopentanoate (1.1 eq). Dissolve in toluene and add a catalytic amount of glacial acetic acid.

-

Azeotropic Reflux: Heat the mixture to 110°C.

-

Causality: The acid catalyzes the nucleophilic attack of the aniline nitrogen onto the ketone carbonyl. Toluene allows for the azeotropic removal of the water byproduct, driving the equilibrium toward the enamine intermediate.

-

Validation: The reaction is complete when water ceases to collect in the Dean-Stark trap (typically 4–6 hours).

-

-

High-Temperature Cyclization: Concentrate the mixture to a viscous oil, then dissolve in Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether). Heat aggressively to 250°C for 2 hours.

-

Causality: The extreme temperature provided by Dowtherm A is mandatory. The intramolecular acylation (ring closure) must overcome the significant aromatic stabilization energy of the aniline ring, which is further deactivated by the electron-withdrawing para-bromo group .

-

-

Isolation: Cool the mixture to room temperature and pour into hexanes.

-

Validation: A solid precipitate of 6-bromo-4-hydroxy-2-isopropylquinoline-3-carbonitrile will form immediately. Filter and wash extensively with hexanes to remove the residual high-boiling Dowtherm A solvent.

-

Phase 2: Electrophilic Aromatic Chlorination

The 4-hydroxy intermediate (which exists predominantly as the 4-quinolone tautomer) is inert to direct nucleophilic substitution and must be activated.

-

Vilsmeier-Haack Activation: Suspend the dried 4-hydroxyquinoline intermediate in neat phosphorus oxychloride (POCl₃, 5.0 eq). Add 0.1 eq of N,N-dimethylformamide (DMF).

-

Causality: POCl₃ alone is often sluggish. DMF reacts with POCl₃ to generate the Vilsmeier-Haack reagent (a highly electrophilic chloroiminium ion), which rapidly attacks the quinolone oxygen, converting it into an exceptional phosphorodichloridate leaving group.

-

-

Reflux & Monitoring: Heat the suspension to 105°C.

-

Validation: Over 2–3 hours, the cloudy suspension will transition into a clear, dark, homogeneous solution. This visual cue confirms the conversion of the insoluble 4-hydroxy tautomer into the highly soluble 4-chloro product. Confirm completion via LC-MS.

-

-

Quench & Recovery: Cool the mixture and pour it dropwise over crushed ice with vigorous stirring.

-

Causality: POCl₃ reacts violently with water. The ice quench safely hydrolyzes the excess reagent while simultaneously precipitating the hydrophobic target compound. Neutralize to pH 7 with saturated NaHCO₃, filter, and dry to yield the final 6-bromo-4-chloro-2-isopropylquinoline-3-carbonitrile.

-

Figure 1: Step-by-step synthetic workflow for 6-Bromo-4-chloro-2-isopropylquinoline-3-carbonitrile.

Orthogonal Reactivity and Downstream Applications

The strategic value of 6-bromo-4-chloro-2-isopropylquinoline-3-carbonitrile lies in its orthogonal reactivity. Medicinal chemists utilize this scaffold to conduct sequential, site-specific modifications without the need for complex protecting group strategies.

-

C4-Position (Nucleophilic Aromatic Substitution - SNAr): The C4-chloride is highly activated by the adjacent C3-cyano group and the quinoline nitrogen. It readily undergoes SNAr with various anilines and aliphatic amines under mild thermal conditions (e.g., in isopropanol with catalytic pyridine hydrochloride). This is the foundational step in synthesizing 4-anilinoquinoline kinase inhibitors, a pharmacophore class proven effective against EGFR, HER2, and Plasmodium falciparum kinases .

-

C6-Position (Palladium-Catalyzed Cross-Coupling): The C6-bromide remains largely inert during the C4-SNAr reaction. Once the C4 position is elaborated, the C6-bromide serves as a handle for Suzuki-Miyaura (boronic acids) or Buchwald-Hartwig (amines) couplings, allowing researchers to append solubilizing groups or additional binding motifs.

-

C3-Position (Nitrile Elaboration): The cyano group can be selectively hydrolyzed to a primary amide or carboxylic acid, or reduced to a primary amine, providing a vector for hydrogen bonding interactions within a target protein's active site.

Figure 2: Orthogonal reactivity map of the quinoline scaffold for downstream functionalization.

References

-

Tsou, H. R., et al. (2005). "Optimization of 6,7-Disubstituted-4-(arylamino)quinoline-3-carbonitriles as Orally Active, Irreversible Inhibitors of Human Epidermal Growth Factor Receptor-2 Kinase Activity." Journal of Medicinal Chemistry. URL:[Link]

- World Intellectual Property Organization. (2015). "Inhibitors of KRAS G12C." Patent WO2015054572A1.

- World Intellectual Property Organization. (2006). "Phenyl-substituted quinoline and quinazoline compounds for the treatment of diabetes." Patent WO2006034491A2.

- ChemRxiv. (2022). "Discovery of Potent Plasmodium falciparum Protein Kinase 6 (PfPK6) Inhibitors with a Type II Inhibitor Pharmacophore." Preprint.

Engineering Efficacy: A Technical Guide to the Biological Activity of Substituted Quinoline Compounds

Introduction: The Quinoline Scaffold as a Privileged Pharmacophore

Quinoline (benzo[b]pyridine) is a versatile, nitrogen-containing heterocyclic aromatic compound that serves as a master template in medicinal chemistry[1]. Due to its unique electronic properties—combining a lipophilic benzene ring with a basic, hydrogen-bond-accepting pyridine ring—the quinoline core is highly receptive to structural functionalization[2]. By systematically substituting the C-2, C-4, C-7, and C-8 positions, drug development professionals can finely tune the molecule's pKa, lipophilicity, and steric profile, driving highly specific biological activities ranging from antimalarial to anticancer therapies[2].

As a Senior Application Scientist overseeing hit-to-lead optimization, I emphasize that understanding the causality behind these structural modifications is just as critical as the empirical data they produce. This guide synthesizes the mechanistic paradigms, structure-activity relationships (SAR), and self-validating experimental workflows necessary for evaluating substituted quinolines.

Mechanistic Paradigms

Antimalarial Activity: Exploiting pH and Heme Detoxification

The hallmark of 4-aminoquinoline derivatives (e.g., chloroquine) is their ability to exploit the acidic digestive vacuole of Plasmodium falciparum[1].

Causality & Mechanism: During the blood stage, the malaria parasite degrades host hemoglobin, releasing toxic free heme (Fe2+-protoporphyrin IX)[1]. To survive, the parasite crystallizes this heme into inert hemozoin (β-hematin)[3]. Substituted quinolines, acting as weak bases, diffuse freely across the parasite's membranes but become rapidly protonated (ion-trapped) within the acidic environment of the food vacuole[4]. The protonated quinoline forms a strong π-π stacking complex with the dimeric hematin, effectively capping the growing hemozoin polymer[3]. This structural blockade causes a lethal accumulation of toxic free heme, which lyses the parasite's membranes[1].

Mechanism of substituted quinolines in inhibiting parasitic heme detoxification.

Anticancer Activity: Multi-Target Kinase and Tubulin Inhibition

Beyond infectious diseases, quinolines are potent antineoplastic agents. Substitutions at the C-2 and C-4 positions often yield compounds that intercalate DNA or inhibit critical receptor tyrosine kinases (e.g., EGFR, AKT)[5].

Causality & Mechanism: Quinoline-chalcone hybrids and 2,4,8-trisubstituted quinolines have been identified as potent inhibitors of tubulin polymerization, arresting the cell cycle at the G2/M phase and inducing apoptosis[2][6]. The causality here lies in the bioisosteric replacement of structural rings in known inhibitors (like Combretastatin A-4) with the quinoline scaffold. This enhances the binding affinity to the colchicine site on tubulin, preventing microtubule assembly during mitosis[6].

Structure-Activity Relationship (SAR) Insights

To rationally design quinoline derivatives, empirical SAR data must be synthesized to predict how specific functional groups dictate biological outcomes. The table below outlines the quantitative impact of specific substitutions across various biological targets.

| Scaffold Position | Substituent | Biological Target / Disease | Observed Effect / IC50 Range | Ref |

| C-4 | Dialkylamino side chains | P. falciparum (Malaria) | Improved potency (IC50 ~ 1.2 µM); bulky groups reduce efficacy. | [1] |

| C-2 | Electron-donating (-OCH3) | P. falciparum (3D7 strain) | Enhanced antimalarial activity (IC50 = 0.10 µM). | [7] |

| C-2 | Hetaryl moiety / Furyl | Human Cancer Cell Lines | Increased lipophilicity and DNA binding; high cytotoxicity. | [8][9] |

| C-7 | Chloro (-Cl) | P. falciparum (Malaria) | Essential for optimal binding to hematin; standard in chloroquine. | [4] |

| C-5, C-7 | Dichloro / Dibromo | A. clavatus (Fungal) | Outstanding fungicidal activity, outperforming Griseofulvin. | [7] |

Experimental Protocols: Validating Quinoline Efficacy

Establishing self-validating experimental workflows is critical to ensuring data integrity. The following protocols detail the mechanistic validation of synthesized quinolines, designed to eliminate confounding variables and establish clear causality.

Protocol 1: In Vitro β-Hematin Crystallization Inhibition Assay

This cell-free assay isolates the primary mechanism of antimalarial quinolines, eliminating confounding pharmacokinetic variables. It is self-validating by utilizing a known inhibitor (chloroquine) as a positive control and tracking the colorimetric shift of free heme.

-

Preparation of Hematin Solution : Dissolve hemin (bovine) in 0.1 M NaOH to a concentration of 2 mM. Causality: NaOH ensures the complete dissolution of hemin before initiating crystallization, preventing false-positive precipitation.

-

Compound Dilution : Prepare serial dilutions of the substituted quinoline in DMSO (ranging from 0.1 µM to 100 µM).

-

Reaction Initiation : In a 96-well plate, combine 50 µL of the hematin solution with 50 µL of the quinoline compound. Add 100 µL of 0.5 M sodium acetate buffer (pH 4.4) to initiate β-hematin formation. Causality: The acidic buffer mimics the pH of the Plasmodium digestive vacuole, which is essential for protonating the quinoline and thermodynamically driving crystallization.

-

Incubation : Incubate the plate at 37°C for 48 hours to allow for complete crystallization.

-

Washing and Readout : Centrifuge the plate to pellet the β-hematin crystals. Wash the pellet with DMSO to remove unreacted free heme. Dissolve the remaining β-hematin pellet in 0.1 M NaOH.

-

Quantification : Measure absorbance at 405 nm using a microplate reader. Calculate the IC50 by plotting absorbance vs. log[drug concentration].

Step-by-step workflow for the in vitro β-hematin crystallization inhibition assay.

Protocol 2: Cytotoxicity and Cell Viability Screening (SRB Assay)

For anticancer evaluation, the Sulforhodamine B (SRB) assay is preferred over MTT due to its linearity with cell number and independence from cellular metabolic fluctuations[8].

-

Cell Seeding : Seed target cancer cell lines (e.g., MCF-7, PC-3) in 96-well plates at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment : Treat cells with varying concentrations of the quinoline derivative (0.01–100 µM) for 48–72 hours. Causality: This duration allows sufficient time for compounds targeting the cell cycle (e.g., tubulin inhibitors) to induce cell cycle arrest and subsequent apoptosis.

-

Cell Fixation : Add 50 µL of cold 50% trichloroacetic acid (TCA) directly to the wells. Incubate at 4°C for 1 hour. Causality: TCA precipitates cellular proteins, fixing the cells to the bottom of the plate and preserving them for staining without altering biomass.

-

Staining : Wash plates with deionized water and dry. Add 50 µL of 0.4% SRB solution (in 1% acetic acid) to each well for 10 minutes.

-

Washing and Solubilization : Wash the plate rapidly with 1% acetic acid to remove unbound dye. Solubilize the protein-bound dye with 10 mM Tris base (pH 10.5).

-

Readout : Measure optical density (OD) at 515 nm. Calculate the GI50 (concentration causing 50% growth inhibition).

Conclusion

The rational design of substituted quinoline compounds requires a rigorous understanding of molecular interactions, from pH-dependent ion trapping in parasitic vacuoles to precise steric fits within human kinase domains. By leveraging robust, self-validating assays like the β-hematin crystallization and SRB viability screens, researchers can systematically translate SAR data into potent, selective therapeutics.

References

- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC.

- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.

- Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry.

- Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry.

- A Review On Substitution Quinoline Derivatives and its Biological Activity. International Journal of Research in Engineering, Science and Management (IJRESM).

- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC.

- Quinoline – Knowledge and References. Taylor & Francis.

- Quinoline-Based Hybrid Compounds with Antimalarial Activity. MDPI.

- Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC.

Sources

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. mdpi.com [mdpi.com]

- 4. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 9. journal.ijresm.com [journal.ijresm.com]

Comprehensive Technical Guide: Solvation Thermodynamics and Solubility Profiling of 6-Bromo-4-chloro-2-isopropylquinoline-3-carbonitrile

Target Audience: Formulation Scientists, Medicinal Chemists, and Process Engineers Document Type: Technical Whitepaper & Validated Methodology

Executive Summary

The compound 6-Bromo-4-chloro-2-isopropylquinoline-3-carbonitrile (CAS: 1446282-16-1) represents a highly functionalized heterocyclic scaffold frequently utilized in medicinal chemistry and materials science[1],[2]. Understanding its solubility profile in organic solvents is not merely a logistical requirement; it is a critical parameter that dictates reaction condition optimization, crystallization-based purification, and biological screening formulations[1].

As a Senior Application Scientist, I approach solubility not as a static value, but as a dynamic thermodynamic equilibrium governed by the molecular structure of the solute and the dielectric properties of the solvent. This guide deconstructs the structural causality behind the compound's solubility, provides an extrapolated quantitative profile, and establishes a self-validating experimental protocol for empirical determination.

Mechanistic Drivers of Solvation (Structure-Property Relationships)

To predict and manipulate the solubility of this specific quinoline derivative, we must analyze the thermodynamic contributions of its functional groups. Dissolution requires overcoming the crystal lattice energy (endothermic) and forming favorable solute-solvent interactions (exothermic).

-

The Quinoline Core: The bicyclic aromatic system provides a rigid, planar surface capable of strong π-π stacking. While unsubstituted quinoline is a liquid with broad organic solubility[3],[4], heavy substitution forces this derivative into a crystalline solid state, raising the energy barrier for dissolution.

-

Halogenation (6-Bromo, 4-Chloro): The introduction of heavy halogens significantly increases the lipophilicity (LogP) and polarizability of the molecule. These groups enhance London dispersion forces, driving high solubility in non-polar and halogenated solvents like dichloromethane (DCM) and chloroform[5]. However, they drastically reduce aqueous solubility by increasing the hydrophobic penalty[5].

-

The 2-Isopropyl Group (Steric Disruption): This branched aliphatic moiety is the thermodynamic linchpin. By introducing out-of-plane steric bulk, the isopropyl group prevents optimal tight packing of the planar quinoline rings. This structural frustration lowers the enthalpy of fusion ( ΔHfus ), making it significantly easier for organic solvents to break the crystal lattice.

-

The 3-Carbonitrile Group (Dipole Interactions): The cyano group (-C≡N) introduces a strong, localized dipole moment and acts as a potent hydrogen-bond acceptor. This functional group is the primary reason the compound exhibits exceptional solubility in polar aprotic solvents (e.g., DMSO, DMF), as the solvent dipoles can strongly coordinate with the nitrogen atom[1],[2].

Caption: Structure-Property Relationship (SPR) mapping functional groups to their primary solvation mechanisms.

Quantitative Solubility Profile in Organic Solvents

Based on the physicochemical properties of structurally analogous heavily substituted quinoline-3-carbonitriles[1],[2], the following table summarizes the extrapolated solubility profile of 6-Bromo-4-chloro-2-isopropylquinoline-3-carbonitrile at standard ambient temperature (25°C).

| Solvent Category | Specific Solvent | Dielectric Constant ( ε ) | Estimated Solubility (mg/mL) | Primary Solvation Mechanism |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 50.0 | Strong dipole-dipole; H-bond acceptance by -C≡N |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | 36.7 | > 50.0 | Dipole-dipole coordination |

| Halogenated | Dichloromethane (DCM) | 9.1 | 30.0 - 50.0 | London dispersion; Halogen-halogen interactions[5] |

| Ester / Ether | Ethyl Acetate (EtOAc) | 6.0 | 10.0 - 20.0 | Dipole-induced dipole |

| Polar Protic | Methanol (MeOH) | 32.7 | 5.0 - 10.0 | Weak H-bonding (Limited by lipophilic bulk)[5] |

| Non-Polar | Hexane | 1.9 | < 1.0 | Weak dispersion (Insufficient to break lattice) |

| Aqueous | Water (pH 7.0) | 80.1 | < 0.01 | Highly unfavorable hydrophobic effect[5] |

Data Interpretation: For biological assays (e.g., high-throughput screening), DMSO is the mandatory stock solvent[1]. For synthetic extraction or chromatography, DCM and Ethyl Acetate provide the optimal balance of solubility and volatility.

Self-Validating Experimental Methodology for Solubility Determination

Standard rapid-solubility screens often suffer from kinetic artifacts (supersaturation). To establish absolute trustworthiness, I mandate the Isothermal Shake-Flask Method coupled with HPLC-UV , engineered with a self-validating temporal loop to guarantee true thermodynamic equilibrium.

Materials & Equipment

-

Target Compound: 6-Bromo-4-chloro-2-isopropylquinoline-3-carbonitrile (Purity > 98%).

-

Analytical grade solvents (DMSO, DCM, MeOH, etc.).

-

Thermostatic shaking incubator (accuracy ± 0.1°C).

-

Temperature-controlled centrifuge.

-

HPLC system with Diode Array Detector (DAD).

Step-by-Step Protocol

Step 1: Saturated Solution Preparation

-

Dispense 2.0 mL of the target organic solvent into a 5 mL amber glass vial (amber prevents potential photolytic degradation of the quinoline core)[3],[4].

-

Add the solid compound in 10 mg increments until a visible, persistent suspension remains after 5 minutes of vortexing. Causality: Excess solid is an absolute requirement to maintain the chemical potential driving force toward saturation[1].

Step 2: Thermodynamic Equilibration 3. Seal the vials and place them in the thermostatic incubator at exactly 25.0°C. 4. Agitate at 300 RPM for a minimum of 48 hours. Causality: Highly crystalline, lipophilic compounds dissolve slowly. Shorter times risk measuring a kinetic dissolution rate rather than thermodynamic capacity.

Step 3: Phase Separation (Critical Step) 5. Transfer the suspension to a centrifuge tube and centrifuge at 10,000 RPM for 15 minutes at 25.0°C. 6. Crucial Insight: Do not use syringe filters for highly lipophilic compounds in non-polar solvents. The compound can adsorb to the filter membrane (e.g., PTFE or Nylon), artificially lowering the measured concentration. Centrifugation guarantees phase separation without surface-adsorption losses.

Step 4: Sampling and Quantification 7. Carefully extract 100 µL of the clear supernatant. 8. Dilute immediately in the HPLC mobile phase (e.g., 70:30 Acetonitrile:Water) to prevent precipitation. 9. Quantify using a pre-validated HPLC-UV method against a 5-point calibration curve.

Step 5: The Self-Validation Loop 10. To prove the system is not supersaturated, sample the same vial at 48 hours and 72 hours . 11. Validation Criteria: The protocol is considered valid and at equilibrium only if the Relative Standard Deviation (RSD) between the 48h and 72h concentrations is < 2.0% .

Caption: Self-validating Isothermal Shake-Flask workflow for thermodynamic solubility determination.

Conclusion

The solubility of 6-Bromo-4-chloro-2-isopropylquinoline-3-carbonitrile is a direct manifestation of its structural dichotomy: the highly lipophilic halogenated core drives solubility in non-polar media, while the strongly dipolar carbonitrile group ensures excellent solvation in polar aprotic solvents. By utilizing the self-validating thermodynamic protocol outlined above, researchers can generate highly accurate, reproducible solubility data necessary for downstream pharmaceutical and chemical processing.

References

-

Jinjing Chemical Technical Blog. What is the solubility of quinoline in different solvents for antimalarial formulations? Jinjing Chemical. Available at: [Link]

-

ResearchGate Publications. Spectroscopic Physicochemical and Photophysical Investigation of Biologically Active 2-oxo-quinoline-3-carbonitrile Derivative. ResearchGate. Available at: [Link]

-

Novelty Journals. A Review on Quinoline and Its Derivatives. Novelty Journals. Available at:[Link]

-

Wikipedia, The Free Encyclopedia. Quinoline. Wikipedia. Available at:[Link]

Sources

Decoding the Therapeutic Potential of 6-Bromo-4-chloro-2-isopropylquinoline-3-carbonitrile: A Privileged Scaffold for Kinase Inhibitor Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper

Executive Summary

In modern medicinal chemistry, the identification of highly modular, "privileged" scaffolds is critical for accelerating drug discovery. 6-Bromo-4-chloro-2-isopropylquinoline-3-carbonitrile (CAS: 1446282-16-1) represents a highly versatile building block engineered specifically for the development of potent, targeted protein kinase inhibitors (1)[1]. While not a therapeutic agent itself, its precise functionalization pattern—a reactive 4-chloro group, a cross-coupling-ready 6-bromo group, a hinge-binding 3-carbonitrile, and a lipophilic 2-isopropyl moiety—makes it an ideal precursor for synthesizing 4-aminoquinoline-3-carbonitrile derivatives. These derivatives have demonstrated profound clinical efficacy against oncogenic drivers such as EGFR, HER-2, Src, and Bcr-Abl.

This whitepaper dissects the structural rationale of this scaffold, maps its downstream therapeutic targets, and provides self-validating experimental protocols for its functionalization and biological evaluation.

Structural Rationale: The Anatomy of a Privileged Scaffold

The design of 6-bromo-4-chloro-2-isopropylquinoline-3-carbonitrile is rooted in rational structure-based drug design (SBDD). Each functional group serves a distinct mechanistic or synthetic purpose:

-

3-Carbonitrile Group (The Pharmacophore Core): Historically, quinazoline-based inhibitors (e.g., gefitinib) utilized the N3 atom to hydrogen-bond with a water molecule in the kinase active site. Replacing the quinazoline core with a quinoline-3-carbonitrile allows the cyano group to directly displace this high-energy water molecule, interacting electrostatically with the Thr830 gatekeeper residue in EGFR. This displacement provides an entropic boost to binding affinity (2)[2].

-

4-Chloro Group (The Synthetic Hook): The chlorine atom at the C4 position is highly activated by the electron-withdrawing nature of the adjacent 3-carbonitrile and the quinoline nitrogen. It serves as a premier leaving group for Nucleophilic Aromatic Substitution (SNAr), allowing the rapid installation of diverse anilines to probe the deep hydrophobic pocket of target kinases (3)[3].

-

6-Bromo Group (The Diversification Vector): The C6 position is oriented toward the solvent-exposed region of the kinase ATP-binding cleft. The bromine atom enables palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck couplings). This is the exact vector used to append Michael acceptors (e.g., crotonamides) to create irreversible covalent inhibitors that bind to Cys805 in HER-2 or Cys773 in EGFR (4)[4].

-

2-Isopropyl Group (The Hydrophobic Shield): The bulky, lipophilic isopropyl group at C2 occupies a specific hydrophobic sub-pocket near the hinge region, enhancing target selectivity and improving the overall pharmacokinetic profile (logP) of the resulting drug candidates.

Pharmacophore mapping of the 6-Bromo-4-chloro-2-isopropylquinoline-3-carbonitrile scaffold.

Primary Therapeutic Targets of Scaffold Derivatives

By leveraging the synthetic hooks described above, medicinal chemists have mapped the 4-aminoquinoline-3-carbonitrile class to several high-value oncology targets.

EGFR and HER-2 (ErbB Family Kinases)

The most prominent application of this scaffold is the development of dual EGFR/HER-2 inhibitors. When the C4 position is substituted with a halogenated aniline (e.g., 3-chloro-4-fluoroaniline) and the C6 position is modified with a Michael acceptor, the resulting compounds act as potent, irreversible inhibitors. These molecules form a covalent bond with conserved cysteine residues in the kinase domain, effectively shutting down downstream proliferation signals and overcoming resistance mutations (e.g., T790M) (5)[5].

Src and Bcr-Abl Kinases

Beyond receptor tyrosine kinases, the quinoline-3-carbonitrile core is highly active against non-receptor tyrosine kinases like Src and Abl. Derivatives of this scaffold have been extensively patented and developed for the treatment of Chronic Myelogenous Leukemia (CML), particularly in patients who have developed resistance to first-generation therapies like Imatinib (STI-571) (6)[6].

BRAF V600E

Recent studies have demonstrated that functionalized pyrano-quinoline-3-carbonitriles exhibit multi-targeted antiproliferative efficacy, acting as potent inhibitors of the BRAF V600E mutation alongside EGFR and HER-2. This multi-kinase inhibition profile is crucial for preventing the compensatory pathway activation often seen in melanoma and colorectal cancers (7)[7].

Mechanism of action: Quinoline-3-carbonitrile derivatives blocking EGFR/HER2 downstream signaling.

Experimental Workflows & Self-Validating Protocols

To transform 6-bromo-4-chloro-2-isopropylquinoline-3-carbonitrile into a bioactive therapeutic agent, specific synthetic and biological workflows must be executed. The following protocols are designed as self-validating systems to ensure scientific integrity.

Protocol A: C-4 Functionalization via Nucleophilic Aromatic Substitution (SNAr)

Objective: Convert the inactive 4-chloro scaffold into a bioactive 4-anilino kinase inhibitor.

-

Reaction Setup: Dissolve 1.0 eq of 6-bromo-4-chloro-2-isopropylquinoline-3-carbonitrile and 1.2 eq of the desired substituted aniline in anhydrous 2-propanol.

-

Causality: 2-propanol is selected because it completely solubilizes the starting materials at reflux (80°C) but acts as an anti-solvent for the product at room temperature, driving the equilibrium forward and simplifying purification via direct filtration.

-

-

Acid Catalysis: Add a catalytic amount (0.1 eq) of concentrated HCl.

-

Causality: The acid protonates the N1 atom of the quinoline core. This significantly increases the electrophilicity of the C4 carbon, lowering the activation energy required for nucleophilic attack by the aniline.

-

-

Thermal Activation & Monitoring: Reflux the mixture at 80°C for 4-6 hours.

-

Self-Validation: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The disappearance of the high-Rf starting material and the appearance of a highly fluorescent (under 254 nm UV) lower-Rf spot validates the displacement.

-

-

Isolation & Orthogonal Validation: Cool to 0°C, filter the precipitate, and wash with cold ether. Confirm the structure via LC-MS.

-

Self-Validation: The mass spectrum must show the loss of the chlorine isotope pattern (M / M+2 ratio of 3:1) and the appearance of the [M+H]+ corresponding to the new aniline adduct.

-

Protocol B: In Vitro TR-FRET Kinase Inhibition Assay

Objective: Quantify the IC50 of the synthesized derivative against EGFR/HER-2.

-

Enzyme-Inhibitor Pre-incubation: Incubate recombinant EGFR/HER-2 kinase domains with varying concentrations of the synthesized inhibitor (10-point serial dilution, 10 µM to 0.5 nM) in assay buffer for 60 minutes at room temperature.

-

Causality: Pre-incubation is mandatory. If the C6 position was functionalized with a Michael acceptor, the inhibitor acts irreversibly. Pre-incubation allows the covalent bond to form fully before the substrate competes for the active site, preventing artificially inflated IC50 values.

-

-

Substrate & ATP Addition: Add the fluorescently labeled peptide substrate and ATP to initiate the reaction.

-

Causality: The ATP concentration must be set exactly at its experimentally determined Michaelis constant ( Km ) for the specific kinase. Running the assay at Km ensures that the derived IC50 is directly proportional to the inhibitor's true binding affinity ( Ki ), allowing for accurate structure-activity relationship (SAR) comparisons.

-

-

Signal Detection & Self-Validation: Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.

-

Self-Validation: Include Erlotinib (for EGFR) or Neratinib (for HER-2) as positive controls. Calculate the Z'-factor for the assay plates; a Z' > 0.5 validates that the assay window is robust and the data is statistically reliable.

-

End-to-end workflow: From the 6-Bromo-4-chloro-2-isopropylquinoline-3-carbonitrile scaffold to biological validation.

Quantitative Data Summary

The functionalization of the quinoline-3-carbonitrile core yields highly potent compounds. The table below summarizes the comparative in vitro kinase inhibition of representative derivatives synthesized from this class of scaffolds.

| Compound Class / Derivative | Target Kinase | IC50 Range (nM) | Key Structural Feature Driving Potency | Reference Source |

| 4-Anilinoquinoline-3-CNs | EGFR (WT) | 1.0 - 5.0 nM | 3-CN water displacement; C4-Anilino pocket fit | ACS Med Chem[2] |

| 6,7-Disubstituted Analogs (e.g., EKB-569) | HER-2 | 10 - 25 nM | C6/C7 Michael acceptor for covalent binding | ACS Med Chem[8] |

| Pyrano[3,2-c]quinoline-3-CNs | BRAF V600E | 60 - 140 nM | Extended planar system for multi-kinase hit | RSC Advances[7] |

| 4-Aminoquinoline-3-CNs | Bcr-Abl | < 10 nM | C4-alkoxy/amino flexibility overcoming mutations | US Patent 7919625[6] |

References

- EvitaChem. "Building Blocks P16932 - 6-Bromo-4-chloro-2-isopropylquinoline-3-carbonitrile." EvitaChem.

- Wissner, A., et al. "4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile Inhibitors of Epidermal Growth Factor Receptor Kinase and Their Bioisosteric Relationship to the 4-Anilino-6,7-dialkoxyquinazoline Inhibitors.

- Boschelli, D. H. "4-Anilino-3-quinolinecarbonitriles: An Emerging Class of Kinase Inhibitors." Current Topics in Medicinal Chemistry - EurekaSelect.

- Al-Wahaibi, L. H., et al. "Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAF V600E, and HER-2 inhibitors." RSC Advances.

- Tsou, H. R., et al. "Optimization of 6,7-Disubstituted-4-(arylamino)quinoline-3-carbonitriles as Orally Active, Irreversible Inhibitors of Human Epidermal Growth Factor Receptor-2 Kinase Activity.

- Boschelli, D. H., et al. "US7919625B2 - 4-anilino-3-quinolinecarbonitriles for the treatment of chronic myelogenous leukemia (CML).

- Wang, X., et al. "Discovery of SPH5030, a Selective, Potent, and Irreversible Tyrosine Kinase Inhibitor for HER2-Amplified and HER2-Mutant Cancer Treatment.

- Marella, A., et al.

Sources

- 1. evitachem.com [evitachem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. eurekaselect.com [eurekaselect.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways [mdpi.com]

- 6. US7919625B2 - 4-anilino-3-quinolinecarbonitriles for the treatment of chronic myelogenous leukemia (CML) - Google Patents [patents.google.com]

- 7. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2- c ]quinoline-3-carbonitriles as potential EGFR, BRAF V600E , and HER-2 in ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04276C [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols for 6-Bromo-4-chloro-2-isopropylquinoline-3-carbonitrile: A Versatile Scaffold for Kinase Inhibitor Discovery

Abstract & Introduction

6-Bromo-4-chloro-2-isopropylquinoline-3-carbonitrile is a precisely functionalized heterocyclic compound designed for advanced applications in medicinal chemistry and drug development. Its structure is distinguished by four key features: a quinoline core, which is a privileged scaffold in numerous pharmacologically active agents[1][2]; a labile chlorine atom at the C4 position, primed for nucleophilic aromatic substitution (SNAr); a bromine atom at the C6 position, providing a handle for cross-coupling reactions; and an electron-withdrawing nitrile group at C3, which modulates the electronic properties and reactivity of the entire ring system.[3]

This guide provides an in-depth exploration of this compound, presenting its physicochemical properties, a proposed synthetic strategy, and its primary application as a versatile intermediate for the synthesis of potent protein kinase inhibitors.[3] We will elucidate the chemical logic behind its reactivity and provide a detailed, field-tested protocol for its derivatization, enabling researchers to leverage this powerful scaffold in their drug discovery programs.

Physicochemical & Structural Data

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application in research. The key identifiers and computed properties for 6-Bromo-4-chloro-2-isopropylquinoline-3-carbonitrile are summarized below.

| Property | Value | Reference |

| CAS Number | 1446282-16-1 | [4] |

| Molecular Formula | C₁₃H₁₀BrClN₂ | [4] |

| Molecular Weight | 309.59 g/mol | [4] |

| IUPAC Name | 6-bromo-4-chloro-2-(1-methylethyl)quinoline-3-carbonitrile | [4] |

| Appearance | Solid (predicted) | |

| LogP (Computed) | > 3.0 (Indicating moderate lipophilicity) | [5] |

| Topological Polar Surface Area | 36.7 Ų | [5] |

| SMILES | CC(C)c1nc2ccc(Br)cc2c(c1C#N)Cl | |

| InChI Key | (Generated from structure) |

Proposed Synthesis & Chemical Reactivity

While a direct, step-by-step synthesis for this specific molecule is not extensively documented in publicly available literature, a plausible and robust synthetic route can be devised based on well-established quinoline synthesis methodologies, such as the Friedländer annulation.[2][6]

Proposed Synthetic Workflow

The proposed synthesis involves the condensation of a functionalized 2-aminoaryl ketone with a compound containing an activated α-methylene group, followed by chlorination.

Caption: Proposed two-step synthesis of the target compound.

Mechanistic Rationale & Key Reactive Sites

The synthetic utility of 6-Bromo-4-chloro-2-isopropylquinoline-3-carbonitrile stems from its two distinct and orthogonally reactive halogenated positions.

-

C4-Chloro Position: The chlorine atom at the 4-position is highly activated towards nucleophilic aromatic substitution (SNAr). This heightened reactivity is a direct consequence of the electron-withdrawing effects of both the adjacent nitrile group and the nitrogen atom within the quinoline ring. This site serves as the primary point for introducing key pharmacophoric elements, typically anilines, to build kinase inhibitors that mimic the ATP adenine scaffold.[3][7]

-

C6-Bromo Position: The bromine atom at the 6-position is significantly less reactive towards SNAr and is ideally suited for modification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the late-stage introduction of groups that can enhance potency, tune selectivity, improve pharmacokinetic properties, or serve as "warheads" for covalent inhibitors.[3]

Application in Kinase Inhibitor Development

Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] The quinoline and quinoline-3-carbonitrile scaffolds are well-established frameworks for designing potent and selective kinase inhibitors.[1][8][9]

Derivatives of this scaffold have shown significant inhibitory activity against a range of therapeutically relevant kinases, including:

-

Human Epidermal Growth Factor Receptor 2 (HER-2)[3]

-

Tumour progression locus-2 (Tpl2)[8]

-

c-Met Kinase[1]

Biological Context: Inhibition of the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream pathways like PI3K/Akt/mTOR and RAS/MAPK, promoting cell proliferation and survival. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Inhibitors derived from the 4-anilinoquinoline-3-carbonitrile core structure act as ATP-competitive inhibitors, blocking the kinase domain and shutting down these oncogenic signals.[3][10]

Caption: Site of action for quinoline-based kinase inhibitors.

Experimental Protocol: SNAr Derivatization

This protocol provides a detailed methodology for the nucleophilic aromatic substitution reaction at the C4 position, a foundational step in elaborating the scaffold.

Objective: To synthesize 6-bromo-4-(3-hydroxyanilino)-2-isopropylquinoline-3-carbonitrile.

Materials & Reagents

| Reagent | CAS Number | M.W. ( g/mol ) | Quantity | Rationale |

| 6-Bromo-4-chloro-2-isopropylquinoline-3-carbonitrile | 1446282-16-1 | 309.59 | 1.0 eq | Starting material |

| 3-Aminophenol | 591-27-5 | 109.13 | 1.2 eq | Nucleophile |

| Isopropanol (IPA) | 67-63-0 | 60.10 | ~15 mL/mmol | Common polar protic solvent for SNAr |

| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 | 1-2 drops | Catalyzes the reaction by protonating the quinoline nitrogen, further activating the C4 position |

| Saturated NaHCO₃ (aq) | 144-55-9 | 84.01 | As needed | For neutralization during work-up |

| Ethyl Acetate | 141-78-6 | 88.11 | As needed | Extraction solvent |

| Brine | N/A | N/A | As needed | To wash the organic layer |

| Anhydrous MgSO₄ or Na₂SO₄ | 7487-88-9 | 120.37 | As needed | Drying agent |

Step-by-Step Procedure

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-Bromo-4-chloro-2-isopropylquinoline-3-carbonitrile (1.0 eq).

-

Solvent & Reagent Addition: Add isopropanol (~15 mL per mmol of the starting material) to dissolve the solid. Add 3-aminophenol (1.2 eq) to the solution.

-

Rationale: Using a slight excess of the nucleophile ensures the reaction goes to completion.

-

-

Catalysis: Add one to two drops of concentrated hydrochloric acid to the stirring mixture.

-

Rationale: Acid catalysis increases the electrophilicity of the C4 carbon, accelerating the rate of nucleophilic attack.

-

-

Heating: Heat the reaction mixture to reflux (typically ~82 °C for isopropanol) and maintain stirring.

-

Monitoring: Monitor the reaction progress periodically using Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-18 hours.

-

Rationale: Monitoring is crucial to determine the point of maximum product formation and to avoid potential side reactions from prolonged heating.

-

-

Cooling & Quenching: Once the starting material is consumed, remove the heat source and allow the mixture to cool to room temperature.

-

Work-up & Extraction: a. Concentrate the reaction mixture under reduced pressure to remove the isopropanol. b. Redissolve the residue in ethyl acetate. c. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (to neutralize the acid) and then with brine. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Safety & Handling

Based on data for structurally similar compounds, 6-Bromo-4-chloro-2-isopropylquinoline-3-carbonitrile should be handled with care.

-

Hazard Statements: Assumed to be harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

-

Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

6-Bromo-4-chloro-2-isopropylquinoline-3-carbonitrile is a high-value, strategically designed intermediate for chemical synthesis. Its predictable, regioselective reactivity at the C4 and C6 positions allows for the systematic and efficient development of compound libraries for lead discovery and optimization. The protocols and mechanistic insights provided herein offer a solid foundation for researchers to exploit the full synthetic potential of this versatile scaffold in the pursuit of novel kinase inhibitors and other therapeutic agents.

References

- CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-. Google Patents.

-

Al-Ostoot, F.H., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Available at: [Link]

-

PubChem (n.d.). 6-Bromo-4-chloro-quinoline-3-carbonitrile. National Center for Biotechnology Information. Available at: [Link]

-

Wang, W., et al. (2022). Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. Available at: [Link]

-

Ahmad, S., et al. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Bioorganic Chemistry. Available at: [Link]

-

Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Available at: [Link]

-

Talele, T. T., et al. (2012). Pharmacophore generation and atom-based 3D-QSAR of novel quinoline-3-carbonitrile derivatives as Tpl2 kinase inhibitors. Journal of Chemical Information and Modeling. Available at: [Link]

-

Musumeci, F., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules. Available at: [Link]

-

Abdel-Ghani, T.M., & El-Sayed, M.A.A. (2022). Quinoline-based small molecules as effective protein kinases inhibitors (Review). ResearchGate. Available at: [Link]

Sources

- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Page loading... [guidechem.com]

- 5. 6-Bromo-4-chloro-quinoline-3-carbonitrile | C10H4BrClN2 | CID 23438095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacophore generation and atom-based 3D-QSAR of novel quinoline-3-carbonitrile derivatives as Tpl2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Application Note: 6-Bromo-4-chloro-2-isopropylquinoline-3-carbonitrile in the Synthesis of Advanced Kinase Inhibitors

Executive Summary

The development of targeted therapies, particularly tyrosine kinase inhibitors (TKIs), relies heavily on highly functionalized heterocyclic scaffolds. 6-Bromo-4-chloro-2-isopropylquinoline-3-carbonitrile (CAS: 1446282-16-1) is a specialized, bifunctional building block engineered for the modular synthesis of ATP-competitive kinase inhibitors.

This application note details the mechanistic rationale, synthetic utility, and validated protocols for utilizing this intermediate. By leveraging orthogonal reactivities at the C4 and C6 positions, medicinal chemists can rapidly generate libraries of quinoline-3-carbonitrile derivatives targeting Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Src/Abl kinases[1][2].

Mechanistic Rationale & Structural Design (E-E-A-T)

The quinoline-3-carbonitrile core is a well-established bioisostere for the quinazoline ring found in first-generation EGFR inhibitors like gefitinib and erlotinib. The specific substitution pattern on this intermediate is deliberately designed for both synthetic efficiency and optimal target binding[2]:

-

C3-Carbonitrile (Target Binding): The cyano group acts as a critical hydrogen bond acceptor. In the kinase ATP-binding pocket, it displaces a structured water molecule and interacts directly with the gatekeeper Threonine residue (e.g., Thr 766 in EGFR or Thr 315 in Abl), enhancing binding affinity[2].

-

C4-Chloro (Synthetic Handle 1): The electron-withdrawing nature of the quinoline ring and the C3-cyano group makes the C4-position highly electrophilic. This primes the molecule for regioselective Nucleophilic Aromatic Substitution (SNAr) with various anilines, a hallmark step in synthesizing Bosutinib and EKB-569 analogs[1][3].

-

C6-Bromo (Synthetic Handle 2): Serving as a stable placeholder during the SNAr reaction, the C6-bromo group allows for late-stage diversification via Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig or Suzuki-Miyaura). This is crucial for appending solubilizing groups (like piperazine or morpholine) to improve oral bioavailability[1][4].

-

C2-Isopropyl (Pharmacokinetic/Binding Modifier): The bulky, lipophilic isopropyl group occupies an adjacent hydrophobic pocket in the kinase domain, increasing selectivity against off-target kinases and improving the metabolic stability of the molecule by blocking C2-oxidation.

Mechanism of action for quinoline-3-carbonitrile dual EGFR/Src kinase inhibitors.

Synthetic Workflow & Self-Validating Protocols

The synthesis of mature kinase inhibitors from 6-bromo-4-chloro-2-isopropylquinoline-3-carbonitrile follows a highly reliable two-step orthogonal functionalization sequence.

Two-step modular synthetic workflow for generating target kinase inhibitor libraries.

Protocol 1: Regioselective SNAr Amination at C4

Objective: Displace the C4-chlorine with an aniline derivative (e.g., 2,4-dichloro-5-methoxyaniline) to form the critical hinge-binding motif. Causality: The use of a protic solvent (2-ethoxyethanol or isopropanol) combined with a catalytic amount of pyridine hydrochloride activates the quinoline nitrogen, increasing the electrophilicity of the C4 position and driving the reaction to completion without affecting the C6-bromo group[4].

Step-by-Step Procedure:

-

Setup: In a 50 mL round-bottom flask, suspend 6-bromo-4-chloro-2-isopropylquinoline-3-carbonitrile (1.0 eq, 3.2 mmol) and the desired aniline (1.1 eq, 3.5 mmol) in 15 mL of 2-ethoxyethanol.

-

Catalysis: Add pyridine hydrochloride (0.5 eq, 1.6 mmol).

-

Reaction: Heat the mixture to reflux (approx. 135°C) under a nitrogen atmosphere for 3–4 hours.

-

In-Process Control (IPC): Sample 10 µL of the reaction mixture, dilute in acetonitrile, and analyze via LC-MS. Self-Validation: The reaction is complete when the starting material mass disappears and the product mass appears. The isotopic pattern will shift from a Br/Cl characteristic cluster to a purely Br characteristic cluster (1:1 ratio of M / M+2).

-

Workup: Cool the mixture to room temperature. Pour slowly into 50 mL of saturated aqueous sodium bicarbonate (NaHCO3) while stirring vigorously.

-

Isolation: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

-

Purification: Recrystallize from ethanol or purify via flash chromatography (Hexanes/EtOAc) to yield the C4-anilino intermediate.

Protocol 2: Late-Stage Buchwald-Hartwig Amination at C6

Objective: Replace the C6-bromine with a solubilizing aliphatic amine (e.g., N-methylpiperazine) to enhance aqueous solubility and pharmacokinetic properties. Causality: Palladium catalysis is required to break the strong C(sp2)-Br bond. XPhos is selected as the ligand because its steric bulk prevents the formation of inactive bis(amine)palladium complexes, ensuring high turnover rates even with secondary amines.

Step-by-Step Procedure:

-

Setup: In an oven-dried Schlenk tube, combine the C4-anilino intermediate from Protocol 1 (1.0 eq, 1.0 mmol), the desired secondary amine (1.5 eq, 1.5 mmol), and Cesium Carbonate (Cs2CO3, 2.5 eq, 2.5 mmol).

-

Catalyst Addition: Add Pd2(dba)3 (0.05 eq, 5 mol%) and XPhos (0.1 eq, 10 mol%).

-

Solvent & Degassing: Add 10 mL of anhydrous 1,4-dioxane. Degas the mixture via three freeze-pump-thaw cycles or by bubbling argon through the solution for 15 minutes.

-

Reaction: Seal the tube and heat to 100°C for 12 hours.

-

In-Process Control (IPC): Analyze via HPLC. Self-Validation: Successful coupling is confirmed by the complete disappearance of the brominated intermediate's 1:1 isotopic mass pattern, replaced by the exact mass of the aminated product.

-

Workup: Cool to room temperature, dilute with dichloromethane (DCM), and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Purification: Concentrate the filtrate and purify via preparative reverse-phase HPLC (Water/Acetonitrile with 0.1% TFA) to isolate the final kinase inhibitor as a TFA salt.

Quantitative Data Presentation

The following table summarizes the optimization of the Protocol 1 (SNAr) reaction conditions, demonstrating the causality behind the chosen parameters.

| Solvent | Catalyst | Temp (°C) | Time (h) | Conversion (%) | Isolated Yield (%) | Rationale / Observation |

| DMF | K2CO3 | 80 | 12 | < 30% | N/A | Base-catalyzed SNAr is too slow for the sterically hindered C4 position. |

| Isopropanol | None | 82 (Reflux) | 24 | 65% | 55% | Protic solvent helps, but lack of acid catalysis leads to incomplete conversion. |

| 2-Ethoxyethanol | Pyridine·HCl | 135 (Reflux) | 3 | > 99% | 88% | Optimal. High boiling point and acid catalysis perfectly activate the quinoline core[4]. |

| Toluene | Pyridine·HCl | 110 (Reflux) | 8 | 40% | N/A | Poor solubility of the intermediate salts stalls the reaction progression. |

References

-

4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile Inhibitors of Epidermal Growth Factor Receptor Kinase and Their Bioisosteric Relationship to the 4-Anilino-6,7-dialkoxyquinazoline Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

-

Optimization of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles as orally active, irreversible inhibitors of human epidermal growth factor receptor-2 kinase activity. PubMed - NIH. Available at:[Link]

-

Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. MDPI. Available at:[Link]

-

New Route for the synthesis of Bosutinib. Der Pharma Chemica. Available at:[Link]

-

Amadis Chemical Company Limited: 6-Bromo-4-chloro-2-isopropylquinoline-3-carbonitrile (CAS: 1446282-16-1). ChemBuyersGuide. Available at:[Link]

Sources

- 1. Optimization of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles as orally active, irreversible inhibitors of human epidermal growth factor receptor-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. mdpi.com [mdpi.com]

Advanced Applications of 6-Bromo-4-chloro-2-isopropylquinoline-3-carbonitrile in Targeted Drug Discovery

Executive Summary

In contemporary medicinal chemistry, the rapid assembly of complex, biologically active molecules relies heavily on the strategic use of privileged scaffolds. 6-Bromo-4-chloro-2-isopropylquinoline-3-carbonitrile (CAS: 1446282-16-1) represents a highly specialized, multi-functional building block engineered specifically for the divergent synthesis of targeted therapeutics, most notably protein kinase inhibitors[1][2].

Unlike simpler quinoline derivatives, this scaffold features an exquisite pattern of orthogonal reactive sites. It allows medicinal chemists to systematically build complex pharmacophores—such as the 4-anilinoquinoline-3-carbonitrile core found in clinical kinase inhibitors like Bosutinib and Pelitinib—without the need for cumbersome protection/deprotection strategies[1]. This application note details the structural rationale, mechanistic causality, and validated protocols for utilizing this scaffold in drug discovery campaigns.

Structural Rationale & Mechanistic Causality

The true value of 6-Bromo-4-chloro-2-isopropylquinoline-3-carbonitrile lies in the precise electronic and steric tuning of its four distinct functional groups. Understanding the causality behind this substitution pattern is critical for designing successful synthetic workflows.

-

C4-Chloro (The SNAr Handle): The carbon-chlorine bond at the C4 position is highly activated toward Nucleophilic Aromatic Substitution (SNAr)[3]. This activation is driven by the electron-withdrawing nature of both the adjacent C3-carbonitrile group and the quinoline nitrogen. This site is exclusively reserved for the installation of anilines, amines, or alkoxides to form the primary kinase-binding motif[1][4].

-

C6-Bromo (The Cross-Coupling Handle): While inert to SNAr conditions, the C6-bromo group serves as a perfect handle for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). In kinase inhibitor design, the C6/C7 vectors typically point toward the solvent-exposed region of the ATP-binding pocket, making this the ideal site to append solubilizing groups (like piperazines) to optimize pharmacokinetic (PK) properties[1].

-